Water Contact Angle Comparison: Decylphosphonic Acid on Copper Oxide
On oxidized copper substrates, decylphosphonic acid (DP) produces a water sessile drop static contact angle of 119°, significantly lower than the >140° achieved by octadecylphosphonic acid (ODP) and perfluorodecylphosphonic acid (PFDP), but substantially higher than the 76° produced by the shorter-chain octylphosphonic acid (OP) [1]. This places DP in an intermediate hydrophobicity range that balances water repellency with processability.
| Evidence Dimension | Water sessile drop static contact angle |
|---|---|
| Target Compound Data | 119° |
| Comparator Or Baseline | Octylphosphonic acid (OP): 76°; Octadecylphosphonic acid (ODP): >140°; Perfluorodecylphosphonic acid (PFDP): >140° |
| Quantified Difference | DP is 43° more hydrophobic than OP; 21° less hydrophobic than ODP/PFDP |
| Conditions | Oxidized copper (Cu) substrates; SAM formation via reaction with alkylphosphonic acids; measurement by contact angle goniometry |
Why This Matters
The intermediate contact angle of DP provides sufficient hydrophobicity for corrosion inhibition while avoiding the extreme water repellency that can complicate subsequent processing steps.
- [1] Hoque, E., DeRose, J. A., Bhushan, B., & Hipps, K. W. (2009). Low adhesion, non-wetting phosphonate self-assembled monolayer films formed on copper oxide surfaces. Ultramicroscopy, 109(8), 1015–1022. View Source
